molecular formula C21H21N3O5S B2751267 N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1048387-23-0

N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No. B2751267
M. Wt: 427.48
InChI Key: OCYADSRURSNXSJ-UHFFFAOYSA-N
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Description

N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide is a complex organic compound with the following properties:



  • Molecular Formula : C19H19N3O5S2

  • Molecular Weight : 433.5 g/mol

  • SMILES Notation : NC(=O)c1oc2ccccc2c1NC(=O)C1CCN(CC1)S(=O)(=O)c1cccs1

  • CAS Number : 899958-94-2



Molecular Structure Analysis

The molecular structure of N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide consists of a benzofuran ring, a tosyl group, and a pyrrolidine ring. The benzofuran moiety contributes to its aromatic character, while the tosyl group imparts sulfone functionality. The pyrrolidine ring provides rigidity and potential binding interactions.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as amidation, cyclization, and substitution reactions. Investigating its reactivity with different nucleophiles and electrophiles would provide valuable insights.



Physical And Chemical Properties Analysis


  • Solubility : The solubility of N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide in various solvents needs investigation.

  • Melting Point : Experimental determination of its melting point is essential.

  • Stability : Assessing its stability under different conditions (temperature, pH, etc.) is crucial.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Due to the presence of a tosyl group, proper handling and protective measures are necessary.

  • Environmental Impact : Investigate its environmental persistence and potential ecological effects.


Future Directions


  • Biological Activity : Explore its potential as a drug candidate or probe molecule.

  • Structure-Activity Relationship (SAR) : Derive SAR insights by synthesizing analogs.

  • Pharmacokinetics : Investigate its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-8-10-14(11-9-13)30(27,28)24-12-4-6-16(24)21(26)23-18-15-5-2-3-7-17(15)29-19(18)20(22)25/h2-3,5,7-11,16H,4,6,12H2,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYADSRURSNXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide

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